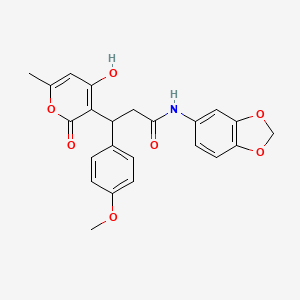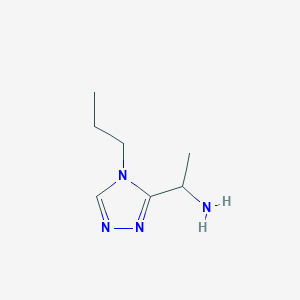![molecular formula C17H12N2O5 B14943940 2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B14943940.png)
2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a naphthalene ring system substituted with a methoxy-nitrophenylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with 4-methoxy-3-nitroaniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions result in various substituted naphthoquinone derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in drug discovery and development.
Medicine: The compound’s potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage. It may also inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
2-Amino-3-methoxy-1,4-naphthoquinone: Similar structure with an amino group instead of a nitro group.
2-[(4-Methoxyphenyl)amino]naphthalene-1,4-dione: Lacks the nitro group present in the target compound.
2-[(4-Nitrophenyl)amino]naphthalene-1,4-dione: Lacks the methoxy group present in the target compound.
Uniqueness
2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione is unique due to the presence of both methoxy and nitro groups, which contribute to its distinct chemical and biological properties
属性
分子式 |
C17H12N2O5 |
|---|---|
分子量 |
324.29 g/mol |
IUPAC 名称 |
2-(4-methoxy-3-nitroanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H12N2O5/c1-24-16-7-6-10(8-14(16)19(22)23)18-13-9-15(20)11-4-2-3-5-12(11)17(13)21/h2-9,18H,1H3 |
InChI 键 |
SSPVRYQPGQJOQZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)NC2=CC(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, 2-[(1,3-dihydro-6-methyl-3-oxofuro[3,4-c]pyridin-4-yl)thio]-N,N-di(2-propenyl)-](/img/structure/B14943857.png)


![11,12-dihydroxy-6-methyl-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione](/img/structure/B14943863.png)

![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B14943878.png)
![N~1~-[3-({2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B14943886.png)


![6-(4-chlorophenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14943901.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14943923.png)
![2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one](/img/structure/B14943938.png)
